molecular formula C14H14ClN B1400739 1-(3'-Chlorobiphenyl-3-yl)-ethylamine CAS No. 1247711-55-2

1-(3'-Chlorobiphenyl-3-yl)-ethylamine

Cat. No.: B1400739
CAS No.: 1247711-55-2
M. Wt: 231.72 g/mol
InChI Key: WMALXQVUNPHXRD-UHFFFAOYSA-N
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Description

1-(3’-Chlorobiphenyl-3-yl)-ethylamine is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a chlorinated biphenyl group attached to an ethylamine moiety

Preparation Methods

The synthesis of 1-(3’-Chlorobiphenyl-3-yl)-ethylamine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-chlorobiphenyl, which can be obtained through the chlorination of biphenyl.

    Formation of the Intermediate: The 3-chlorobiphenyl is then subjected to a Friedel-Crafts alkylation reaction using ethylamine as the alkylating agent. This reaction is typically carried out in the presence of a Lewis acid catalyst such as aluminum chloride.

    Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain pure 1-(3’-Chlorobiphenyl-3-yl)-ethylamine.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

1-(3’-Chlorobiphenyl-3-yl)-ethylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding biphenyl carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amine group to an alkyl group.

    Substitution: The chlorinated biphenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or alkoxide ions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include biphenyl derivatives with various functional groups.

Scientific Research Applications

1-(3’-Chlorobiphenyl-3-yl)-ethylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, including polymers and liquid crystals, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(3’-Chlorobiphenyl-3-yl)-ethylamine involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3’-Chlorobiphenyl-3-yl)-ethylamine can be compared with other biphenyl derivatives such as:

    3-Chlorobiphenyl: Similar in structure but lacks the ethylamine moiety, making it less versatile in certain applications.

    4-Chlorobiphenyl: Differing in the position of the chlorine atom, which can affect its reactivity and biological activity.

    Biphenyl-3-yl-ethylamine:

The uniqueness of 1-(3’-Chlorobiphenyl-3-yl)-ethylamine lies in its combination of a chlorinated biphenyl group with an ethylamine moiety, providing a balance of reactivity and stability that is valuable in various research and industrial contexts.

Biological Activity

1-(3'-Chlorobiphenyl-3-yl)-ethylamine is a compound that has garnered attention due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

This compound is characterized by its biphenyl structure with a chlorine substituent and an ethylamine group. The presence of the chlorobiphenyl moiety suggests potential interactions with biological systems, particularly in relation to receptor binding and enzyme inhibition.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Studies have indicated that this compound exhibits antimicrobial properties, particularly against various bacterial strains. Its minimum inhibitory concentration (MIC) values suggest efficacy comparable to established antibiotics.
  • Neurotoxicity : Given its structural similarity to polychlorinated biphenyls (PCBs), this compound has been investigated for neurotoxic effects. Research indicates potential impacts on neurodevelopment and behavior in animal models.
  • Endocrine Disruption : The compound may act as an endocrine disruptor, affecting hormonal pathways and potentially leading to adverse health effects.

This compound's mechanisms of action are primarily linked to its ability to interact with various biomolecular targets:

  • Receptor Binding : The compound may bind to neurotransmitter receptors, influencing signaling pathways associated with mood and behavior.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic processes, which could explain some of its biological effects.

Research Findings and Case Studies

Several studies have focused on the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialExhibits MIC values ranging from 40 to 50 µg/mL against E. faecalis
NeurotoxicityAlters behavior in rodent models; impacts on learning and memory
Endocrine disruptionAffects estrogen receptor activity; potential links to reproductive health

Case Study: Antimicrobial Efficacy

In a comparative study, this compound demonstrated significant antibacterial activity against strains such as Pseudomonas aeruginosa and Staphylococcus aureus. The study utilized standard antibiotic susceptibility testing methods, revealing inhibition zones comparable to those produced by ceftriaxone, a commonly used antibiotic.

Case Study: Neurodevelopmental Impact

Research conducted on juvenile rats exposed to varying doses of this compound indicated alterations in neurodevelopment. Behavioral assessments showed deficits in spatial learning tasks, suggesting that exposure during critical developmental windows could lead to long-term cognitive impairments.

Properties

IUPAC Name

1-[3-(3-chlorophenyl)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN/c1-10(16)11-4-2-5-12(8-11)13-6-3-7-14(15)9-13/h2-10H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMALXQVUNPHXRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=C1)C2=CC(=CC=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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